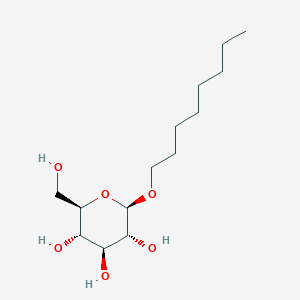

Octyl-beta-D-glucopyranoside

Descripción general

Descripción

Octyl-beta-D-glucopyranoside: is a non-ionic detergent widely used in biochemical and biotechnological applications. It is particularly effective in solubilizing membrane-bound proteins while maintaining their native state. This compound is known for its well-defined chemical structure, small uniform micelles, and high water solubility, making it superior to many other non-ionic detergents for membrane solubilization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of octyl beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. The reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to obtain octyl beta-D-glucopyranoside .

Industrial Production Methods: In industrial settings, the synthesis of octyl beta-D-glucopyranoside can also be achieved through enzymatic methods. For instance, the use of engineered beta-glucosidase in organic solvents and ionic liquids has been shown to produce high yields of octyl beta-D-glucopyranoside .

Análisis De Reacciones Químicas

Almond β-Glucosidase-Catalyzed Reaction

-

Mechanism : The enzyme forms a glycosyl-enzyme intermediate, which reacts with octanol to yield OGP. Hydrolysis competes with transglycosylation, releasing glucose .

-

Water Activity (a<sub>w</sub>) Effects :

Whole-Cell Catalysis Using Pichia etchellsii

-

Optimized Conditions :

Reverse Hydrolysis Reaction

Reverse hydrolysis employs glucose and octanol as substrates under low-water conditions.

-

Key Findings :

Chemoenzymatic Oxidation to Uronic Acid Derivatives

OGP’s primary alcohol group at C6 is oxidized to a carboxyl group using Trametes versicolor laccase and TEMPO :

-

Reaction Efficiency :

Substrate (OGP) Concentration (mM) Conversion (%) 10 ~100 60 85 -

pH-Dependent Surfactancy :

Reaction Kinetic Comparisons

| Parameter | Transglycosylation | Reverse Hydrolysis |

|---|---|---|

| Maximum Yield (%) | 38–70 | <20 |

| Optimal a<sub>w</sub> | 0.84 | 0.94 |

| Hydrolysis Competition | Moderate | High |

Aplicaciones Científicas De Investigación

Biotechnology

Protein Solubilization

OGP is primarily used for solubilizing membrane proteins, which is crucial for studying their structure and function. It aids in the extraction and purification processes, enhancing yield and stability during chromatographic techniques. For instance, OGP has been employed in the solubilization of phosphatidylcholine bilayers and has shown effectiveness in protein crystallization .

Case Study: Membrane Protein Studies

In a study examining the interaction of OGP with lipid bilayers, researchers found that OGP facilitated the transfer of membrane proteins from aqueous phases into lipid environments without disrupting the bilayer integrity. The binding enthalpy and partition coefficients were quantitatively assessed, demonstrating OGP's role in maintaining membrane structure during solubilization .

Pharmaceuticals

Drug Formulation

OGP serves as a solubilizing agent for poorly soluble drugs, significantly improving their bioavailability. This property is particularly beneficial in developing formulations for oral or injectable medications where solubility can be a limiting factor .

Case Study: Enhancing Bioavailability

Research has indicated that incorporating OGP into drug formulations can enhance the dissolution rates of certain pharmaceutical compounds. For example, a study demonstrated that formulations containing OGP improved the solubility and stability of specific active pharmaceutical ingredients compared to control formulations without surfactants .

Cosmetics

Emulsifying Agent

In cosmetic formulations, OGP acts as an emulsifier, promoting stability and enhancing the texture of products such as lotions and creams. Its ability to improve skin hydration makes it a valuable ingredient in skincare products .

Case Study: Skin Hydration

A comparative study on various emulsifiers revealed that formulations containing OGP exhibited superior moisture retention properties compared to those using traditional emulsifiers. This finding supports its application in high-performance skincare products aimed at improving skin texture .

Food Industry

Food Additive

OGP is utilized as a food additive to improve texture and stability in emulsions and dressings. Its surfactant properties help maintain consistency and prevent separation in food products .

Case Study: Emulsion Stability

In a controlled experiment assessing various emulsifiers in salad dressings, OGP was found to significantly enhance emulsion stability over time compared to alternatives. This application highlights its potential for use in commercial food production where texture consistency is critical .

Summary Table of Applications

| Application Area | Functionality | Key Findings |

|---|---|---|

| Biotechnology | Protein solubilization | Enhanced yield and stability in chromatographic processes |

| Pharmaceuticals | Solubilizing agent | Improved bioavailability of poorly soluble drugs |

| Cosmetics | Emulsifier | Superior moisture retention in skincare products |

| Food Industry | Food additive | Enhanced emulsion stability in dressings |

Mecanismo De Acción

Octyl-beta-D-glucopyranoside exerts its effects by interacting with the lipid bilayer of membranes. It forms micelles that solubilize membrane proteins, maintaining their native state. The compound’s high critical micelle concentration allows for easy removal by dialysis, making it advantageous for membrane protein studies .

Comparación Con Compuestos Similares

- Decyl beta-D-glucopyranoside

- Nonyl beta-D-glucopyranoside

- Dodecyl beta-D-maltoside

Uniqueness: Octyl-beta-D-glucopyranoside is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its high water solubility and well-defined micelle structure further enhance its utility in biochemical applications .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.